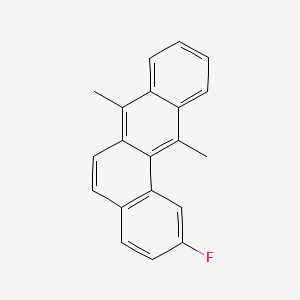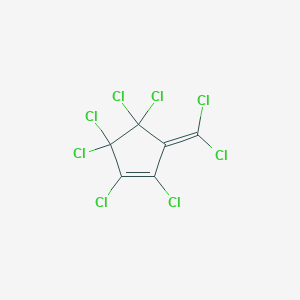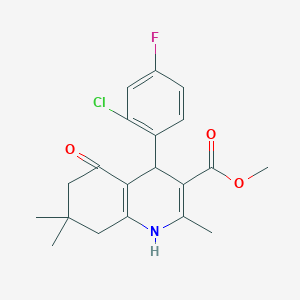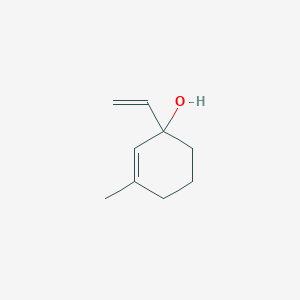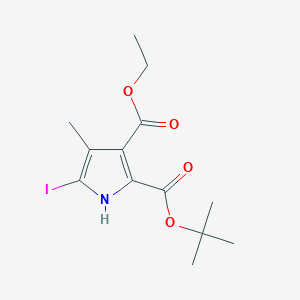
2-tert-Butyl 3-ethyl 5-iodo-4-methyl-1H-pyrrole-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: is a complex organic compound with the molecular formula C13H18INO4 and a molecular weight of 379.197 g/mol . This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including esterification and halogenation, are employed to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: can be compared with other pyrrole derivatives, such as:
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 5-(3-hydroxy-propyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester
These compounds share similar structural features but differ in their functional groups and specific applications.
Propiedades
Fórmula molecular |
C13H18INO4 |
|---|---|
Peso molecular |
379.19 g/mol |
Nombre IUPAC |
2-O-tert-butyl 3-O-ethyl 5-iodo-4-methyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C13H18INO4/c1-6-18-11(16)8-7(2)10(14)15-9(8)12(17)19-13(3,4)5/h15H,6H2,1-5H3 |
Clave InChI |
LYZAXIZGUPQXFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C)I)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






